6-(3-methoxyphenyl)pyridazin-3(2H)-one
Overview
Description
6-(3-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with a methoxyphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of hydrazones with appropriate diketones or ketoesters. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which enables the efficient synthesis of pyridazines under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of catalytic systems, such as copper(II)-catalyzed aerobic cyclizations, is common in industrial settings due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridazinones, while reduction may yield dihydropyridazines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
6-(3-methoxyphenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-methoxyphenyl)pyridazin-3-amine
- 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine
Uniqueness
6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can significantly influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(7-9)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQOBALQFJEZHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284213 | |
Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76970-15-5 | |
Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76970-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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